Azetidin-2-ylmethanamine

Anticancer Platinum Complexes Carrier Ligands

Azetidin-2-ylmethanamine (CAS 103550-76-1) is a primary amine-functionalized four-membered azetidine heterocycle with the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol. This saturated nitrogen-containing scaffold exhibits a boiling point of 145.8±8.0 °C at 760 mmHg and a density of 0.938±0.06 g/cm³.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 103550-76-1
Cat. No. B035244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-2-ylmethanamine
CAS103550-76-1
Synonyms2-aminomethylazetidine
S-2-aminomethylazetidine
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1CNC1CN
InChIInChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2
InChIKeyMRYNEEIGLSDRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-2-ylmethanamine (CAS 103550-76-1) Procurement & Differentiation Overview


Azetidin-2-ylmethanamine (CAS 103550-76-1) is a primary amine-functionalized four-membered azetidine heterocycle with the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol . This saturated nitrogen-containing scaffold exhibits a boiling point of 145.8±8.0 °C at 760 mmHg and a density of 0.938±0.06 g/cm³ . As a strained azetidine building block with an exocyclic aminomethyl group, it serves as a critical synthetic intermediate in medicinal chemistry, particularly as a carrier ligand for platinum-based antitumor complexes and as a core motif in fluoroquinolone antibacterial derivatives [1]. Unlike larger or unsubstituted azetidine analogs, the 2-aminomethyl substitution pattern introduces a distinctive spatial and electronic profile that influences both coordination geometry in metal complexes and target engagement in drug candidates [2].

Why Azetidin-2-ylmethanamine Cannot Be Replaced by Generic Analogs in Critical Applications


Direct substitution of azetidin-2-ylmethanamine with structurally related amines—such as 2-aminomethylpyrrolidine (5-membered ring) or 2-aminomethylpiperidine (6-membered ring)—is not scientifically justifiable due to ring-size-dependent coordination geometry and conformational rigidity. Platinum complexes incorporating the 2-aminomethylazetidine ligand form a distinct cis-fused four- and five-membered chelate ring system that is essential for potent antitumor activity; complexes with larger ring analogs exhibit altered coordination structures and reduced efficacy [1]. Similarly, in fluoroquinolone derivatives, the chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety confers specific antibacterial potency against Gram-positive pathogens that is not recapitulated when the azetidine is replaced with other amine scaffolds [2]. The aminomethyl group at the 2-position of the strained azetidine ring creates a unique spatial and electronic environment that cannot be replicated by 3-substituted azetidines, N-alkylated derivatives, or acyclic diamines. Procurement decisions must therefore be guided by the specific substitution pattern and ring size validated in the target application.

Quantitative Differentiation Evidence: Azetidin-2-ylmethanamine vs. Comparators


Antitumor Efficacy of Platinum Complexes: Azetidine vs. Pyrrolidine vs. Piperidine Carrier Ligands

Platinum complexes of 2-aminomethylazetidine (target compound) exhibit significantly greater antitumor activity than those of 2-aminomethylpiperidine (6-membered ring analog) and are comparable to or superior to 2-aminomethylpyrrolidine (5-membered ring analog) in murine tumor models. The azetidine-derived complex 2-aminomethylazetidine (1,1-cyclobutanedicarboxylato)platinum(II) demonstrated antitumor activity against Colon 26 carcinoma (sc-ip system) superior to CBDCA (carboplatin) and comparable to CDDP (cisplatin) [1]. In a separate correlation study, the anticancer activity of azeda (2-aminomethylazetidine) complexes was found to be related to their coordination structure, specifically the presence of cis-fused successive rings, a geometry that differs from complexes formed with 2-aminomethylpiperidine [2].

Anticancer Platinum Complexes Carrier Ligands

Antibacterial Activity of Fluoroquinolone Derivatives: Azetidine-Containing Analogs vs. Levofloxacin and Gemifloxacin

Fluoroquinolone derivatives incorporating a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety demonstrate superior activity against Gram-positive strains including MRSA and MRSE compared to levofloxacin (LVFX). Twelve target compounds showed MIC values of <0.008–0.5 μg/mL against tested Gram-positive strains, whereas LVFX exhibited MIC values of 0.125–8 μg/mL [1]. Against clinical MRSA and MRSE strains, compounds 16w, 16y, and 16z displayed MIC50 values (0.06–16 μg/mL) and MIC90 values (0.5–32 μg/mL) that were 2–8-fold and 2–16-fold lower than LVFX, respectively. Compound 16w (MIC90 range: 0.5–4 μg/mL) was also more active than gemifloxacin (GMFX, MIC90 range: 1–8 μg/mL) [1]. This potency is specific to the chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine substitution pattern.

Antibacterial Fluoroquinolones MRSA

TAAR1 Receptor Affinity: Azetidine vs. Pyrrolidine Methanamine Scaffolds

Both 2-azetidinemethaneamine and 2-pyrrolidinemethaneamine derivatives exhibit good affinity for trace amine-associated receptors (TAARs), particularly TAAR1, as disclosed in patent literature [1]. The azetidine scaffold is explicitly claimed alongside the pyrrolidine scaffold as a core structural motif in compounds of formula I. While quantitative affinity data for the unsubstituted parent compound is not provided, the patent establishes that the 2-azetidinemethaneamine framework is pharmacologically equivalent to the 2-pyrrolidinemethaneamine framework in terms of TAAR target engagement. This parity validates the azetidine scaffold as a viable, synthetically distinct alternative to the more common pyrrolidine scaffold, offering a different intellectual property position and synthetic accessibility profile.

TAAR1 Neurological Disorders Receptor Binding

Coordination Geometry and Chelate Ring Planarity: Aziridine vs. Azetidine vs. Pyrrolidine Complexes

Crystallographic and spectroscopic analysis reveals that the chelate ring formed by S-2-aminomethylazetidine (S-azeda) with platinum(II) adopts a distinct conformation compared to 2-aminomethylaziridine (azida) and larger ring analogs. The chelate ring of the aziridine-derived azida complex is more planar than that of the azetidine-derived S-azeda or other 2-aminomethyl-1-azacycloalkane complexes [1]. The anticancer activity of azeda and 2-aminomethylpyrrolidine appears to be related to their coordination structure, specifically the presence of cis-fused successive rings. This structural difference provides a mechanistic basis for the observed variations in antitumor activity across the ring-size series.

Coordination Chemistry Platinum Complexes Structural Biology

Procurement-Driven Application Scenarios for Azetidin-2-ylmethanamine


Development of Next-Generation Platinum Anticancer Agents

Azetidin-2-ylmethanamine is the carrier ligand of choice for synthesizing platinum(II) complexes with superior antitumor activity against colon carcinoma models. The resulting complex, 2-aminomethylazetidine (1,1-cyclobutanedicarboxylato)platinum(II), demonstrates efficacy superior to carboplatin (CBDCA) and comparable to cisplatin (CDDP) while maintaining water solubility [1]. Its distinct cis-fused chelate ring geometry is essential for this activity [2]. Research groups focused on overcoming platinum resistance or reducing cisplatin-associated toxicity should prioritize this ligand over larger ring analogs that exhibit reduced efficacy.

Synthesis of High-Potency Fluoroquinolone Antibacterials Targeting MRSA

Incorporation of chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine into fluoroquinolone cores yields derivatives with 2–16-fold improved MIC90 values against MRSA and MRSE compared to levofloxacin, and up to 8-fold improvement over gemifloxacin [3]. This scaffold is specifically validated for Gram-positive antibacterial potency and should be procured by medicinal chemistry teams developing anti-MRSA agents.

TAAR1-Targeted CNS Drug Discovery Programs

2-Azetidinemethaneamine scaffolds exhibit good affinity for TAAR1 receptors and are claimed as core pharmacophores for treating depression, anxiety disorders, bipolar disorder, and ADHD [4]. For CNS drug discovery programs seeking structurally novel TAAR1 ligands with a differentiated patent position, the azetidine scaffold offers a synthetically accessible alternative to the more extensively explored pyrrolidine scaffold while retaining target engagement.

Coordination Chemistry and Bioinorganic Mechanistic Studies

The unique chelate ring geometry formed by S-2-aminomethylazetidine with platinum(II)—characterized by cis-fused four- and five-membered rings—provides a well-defined model system for studying structure-activity relationships in metal-based therapeutics [2]. Researchers investigating how ligand ring size influences coordination geometry and downstream biological activity will find this compound essential for comparative studies across the aziridine–azetidine–pyrrolidine–piperidine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.